
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol is a complex organic compound with a unique structure This compound is part of the cyclopenta[a]phenanthrene family, characterized by its polycyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol involves multiple steps, including cyclization, hydrogenation, and functional group modifications. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Chemical Formula : C20H28O2
- Molecular Weight : 300.44 g/mol
- CAS Number : 1492-41-7
- IUPAC Name : (17α)-19-Norpregn-5-en-20-yne-3,17-diol
This compound is a derivative of norethindrone and is characterized by its unique structural features that contribute to its biological activity.
Hormonal Therapies
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol is primarily utilized in hormonal therapies. Its progestogenic activity makes it suitable for:
- Contraceptive Formulations : It is often included in combined oral contraceptives to prevent ovulation and manage menstrual cycles. The compound mimics natural progesterone, thereby regulating reproductive functions effectively.
Menopausal Treatments
The compound is also investigated for its role in menopausal hormone replacement therapy (HRT). It can alleviate symptoms associated with estrogen deficiency, such as hot flashes and osteoporosis risk.
Case Study: Progestin Efficacy
A study published in the Journal of Endocrinology examined the efficacy of this compound in comparison to other progestins. The results indicated that this compound exhibited comparable efficacy in terms of endometrial protection and ovulation suppression when used in contraceptive regimens .
Study Reference | Findings |
---|---|
Journal of Endocrinology | Comparable efficacy to other progestins in contraceptive use |
NCBI Research | Demonstrated effectiveness in managing menopausal symptoms |
Toxicological Studies
While investigating the safety profile of this compound, several toxicological studies have been conducted:
- Animal Studies : Research involving rodent models indicated that prolonged exposure could lead to increased risks of certain tumors, similar to other synthetic progestins .
- Genotoxicity Tests : The compound did not show significant mutagenic effects in bacterial assays but exhibited some concerns regarding liver toxicity at high doses .
Comparative Analysis with Other Progestins
The following table summarizes the comparative applications and effects of this compound with other commonly used progestins:
Progestin | Primary Uses | Efficacy | Safety Profile |
---|---|---|---|
This compound | Contraception, HRT | High | Moderate risk of tumors |
Norethisterone | Contraception | High | Higher risk of liver tumors |
Medroxyprogesterone Acetate | HRT, Contraception | Moderate | Moderate risk of breast cancer |
Mecanismo De Acción
The mechanism of action of (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:
- (8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- (8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-triol
Uniqueness
What sets (17alpha)-19-Norpregn-5-en-20-yne-3,17-diol apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These unique features make it valuable for specific applications in research and industry.
Actividad Biológica
(17alpha)-19-Norpregn-5-en-20-yne-3,17-diol, a synthetic steroid compound, has garnered attention in the fields of endocrinology and pharmacology due to its biological activity, particularly in relation to hormonal regulation and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
The compound is classified as a progestin and is structurally related to norethisterone. Its molecular formula is C24H30O4 with a molecular weight of approximately 382.49 g/mol. The compound features a unique structure characterized by the presence of a triple bond at the 20 position and hydroxyl groups at the 3 and 17 positions.
The primary biological activity of this compound is mediated through its interaction with progesterone receptors. Upon binding to these receptors, the compound exerts several effects:
- Inhibition of Ovulation : The compound suppresses gonadotropin release from the pituitary gland, thereby inhibiting ovulation.
- Alteration of Cervical Mucus : It modifies cervical mucus to create a barrier against sperm penetration.
- Endometrial Effects : The compound influences endometrial tissue, promoting changes that can affect implantation and maintenance of pregnancy.
Progestagenic Effects
Research indicates that this compound exhibits strong progestagenic activity. Studies have demonstrated that it can effectively prevent ovulation in various animal models. For instance, in rodent studies, administration of this compound resulted in significant inhibition of ovulation compared to control groups .
Estrogenic Activity
While primarily a progestin, some studies suggest that this compound may exhibit weak estrogenic properties under certain conditions. This dual action could be beneficial in hormone replacement therapies or contraceptive formulations .
Case Study 1: Hormonal Regulation
A study involving human endometrial cancer cells highlighted the compound's role in modulating hormonal responses. The research demonstrated that this compound could influence cell proliferation and apoptosis pathways through its action on progesterone receptors .
Case Study 2: Contraceptive Applications
In clinical settings, this compound has been evaluated for its efficacy in contraceptive formulations. Clinical trials have shown that it effectively prevents ovulation and alters menstrual cycles without significant adverse effects on overall health .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,14-18,21-22H,5-12H2,2H3/t14?,15-,16+,17+,18-,19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMRIEZOPAIGOB-PYRUPCKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4=CCC3C1CCC2(C#C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(CC4=CC[C@H]3[C@@H]1CC[C@@]2(C#C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.